4-氧代-1,4-二氢喹啉-3-羧酸

概述

描述

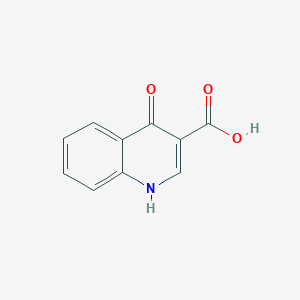

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is an organic compound with the molecular formula C10H7NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

科学研究应用

Antibacterial Activity

One of the most notable applications of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid is its antibacterial properties. Research indicates that derivatives of this compound exhibit potent activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study demonstrated that 1-alkyl-7-dialkylamino derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid showed effective antibacterial activity at low concentrations. For instance, the compound was tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significantly lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics like oxolinic acid .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1-Ethyl-6-fluoro derivative | 0.5 | Staphylococcus aureus |

| 1-Ethyl-7-piperazinyl derivative | 0.25 | Escherichia coli |

| Oxolinic acid | 2.0 | Staphylococcus aureus |

Antiviral Activity

Recent studies have highlighted the potential of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid as an antiviral agent. Specifically, it has been identified as a novel inhibitor of HIV-1 integrase, which plays a crucial role in the viral replication cycle.

Case Study: HIV Inhibition

In vitro studies reported that derivatives of this compound effectively inhibit the strand transfer activity of HIV-1 integrase, suggesting a promising avenue for antiviral drug development . The compound's mechanism involves interference with the enzyme's function, thereby preventing viral replication.

Pharmacological Applications

The pharmacological versatility of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid extends to its use in developing selective ligands for cannabinoid receptors, particularly CB2 receptors. These receptors are implicated in various physiological processes and diseases.

Case Study: CB2 Receptor Ligands

Research has shown that modifications around the 4-oxo structure can yield compounds with selective affinity for CB2 receptors, potentially leading to new therapeutic agents for pain management and inflammatory disorders .

Veterinary Medicine

The antibacterial properties of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives have also been explored in veterinary medicine. These compounds can be utilized as growth promoters in animal feed or as treatments for infections in livestock.

Case Study: Veterinary Applications

In animal studies, certain derivatives demonstrated low toxicity and high tolerability when administered orally to dogs, making them suitable candidates for treating systemic infections in veterinary settings .

Synthesis and Formulation

The synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves several chemical reactions that can be optimized for large-scale production. The formulation into effective pharmaceutical compositions is crucial for its application in both human and veterinary medicine.

Formulation Insights

Pharmaceutical formulations may include injectable solutions or oral suspensions containing varying concentrations of the active compound to ensure efficacy while minimizing side effects .

作用机制

Target of Action

The primary target of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is the Axl kinase . Axl kinase is a receptor tyrosine kinase that plays a crucial role in cell survival, growth, and proliferation . It has been identified as a potential target for anticancer drug discovery .

Mode of Action

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid acts as a potent inhibitor of Axl kinase . It interacts with the Axl kinase through a combination of hydrogen bond and aromatic/hydrophobic interactions . This interaction inhibits the kinase activity of Axl, thereby disrupting the signaling pathways that promote cell survival and proliferation .

Biochemical Pathways

The inhibition of Axl kinase by 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid affects several biochemical pathways. These include the PI3K/AKT pathway and the MAPK/ERK pathway, which are involved in cell survival, growth, and proliferation . The disruption of these pathways leads to the inhibition of cancer cell growth and proliferation .

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may have good bioavailability .

Result of Action

The inhibition of Axl kinase by 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid results in the suppression of cell survival and proliferation pathways . This leads to the inhibition of cancer cell growth and proliferation . Additionally, it has been shown to inhibit HIV infection in vitro by binding to the CD4 receptor on the surface of T cells .

Action Environment

The action of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Furthermore, the presence of other compounds in the environment can also influence its action.

生化分析

Biochemical Properties

The biochemical properties of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid are not fully understood. It has been suggested that it may interact with various enzymes, proteins, and other biomolecules. For example, it has been shown to inhibit HIV infection in vitro by binding to the receptor CD4 on the surface of T cells .

Cellular Effects

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the TGF-beta 1-induced epithelial-mesenchymal transition (EMT) and suppress the migration and invasion of MDA-MB-231 breast cancer cells .

Molecular Mechanism

It has been suggested that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

准备方法

Synthetic Routes and Reaction Conditions

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid can be synthesized from 4-hydroxyquinoline-3-carboxylic acid ethyl ester. The synthesis involves the use of various reagents and conditions, including the use of diphenyl ether and radiation or dimethylformamide .

Industrial Production Methods

Industrial production methods for 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid typically involve large-scale synthesis using similar routes as those used in laboratory settings. The process may include the use of automated reactors and optimized reaction conditions to ensure high yield and purity .

化学反应分析

Types of Reactions

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the quinoline ring structure.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carboxylic acid groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxide derivatives, while substitution reactions can yield various quinoline carboxamide derivatives .

相似化合物的比较

Similar Compounds

4-Hydroxyquinoline-3-carboxylic acid: A precursor in the synthesis of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid.

6-Bromo-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid: A brominated derivative with similar chemical properties.

Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: An ethyl ester derivative used in various chemical syntheses.

Uniqueness

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific inhibitory action on HIV-1 integrase, which is not commonly observed in other quinoline derivatives.

生物活性

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid (also referred to as 4-oxoquinoline) is a notable compound within the quinoline family, recognized for its diverse biological activities. This article synthesizes current research findings regarding its biological activity, focusing on its antibacterial, antifungal, and potential anticancer properties.

Antibacterial Activity

Numerous studies have demonstrated the significant antibacterial properties of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its derivatives against various bacterial strains.

Key Findings:

- Gram-positive Bacteria : The compound exhibits potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported as low as 0.39 µg/mL against Staphylococcus aureus and 0.78 µg/mL against Bacillus subtilis .

- Broad-spectrum Activity : In a comparative study, derivatives of the compound showed MIC values of 1 µg/mL against both E. coli and S. aureus, indicating broad-spectrum efficacy .

- Mechanism of Action : The antibacterial mechanism is primarily attributed to the inhibition of DNA topoisomerase IV and DNA gyrase, essential enzymes for bacterial DNA replication .

Table: Antibacterial Activity of 4-Oxo-1,4-Dihydroquinoline Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound 8 | S. aureus | 0.39 |

| Compound 9 | B. subtilis | 0.78 |

| Compound 4 | E. coli | 1 |

| Compound 4 | Pseudomonas aeruginosa | 16 |

Antifungal Activity

In addition to antibacterial effects, several derivatives have shown antifungal properties.

Observations:

- Compounds derived from 4-oxo-1,4-dihydroquinoline exhibited antifungal activity against Candida albicans, with MIC values ranging from 0.78 to 1.56 µg/mL for certain derivatives .

Anticancer Potential

While the primary focus has been on antibacterial and antifungal activities, some studies have explored the anticancer potential of this compound.

Research Insights:

- Initial investigations indicated that certain derivatives did not exhibit significant anticancer activity against solid breast cancer cell lines such as MCF-7 . However, ongoing research may uncover novel modifications that enhance their anticancer properties.

CNS Activity

Recent studies have identified the potential of 4-oxo-1,4-dihydroquinoline derivatives as modulators in the central nervous system (CNS).

Notable Findings:

- A specific derivative was discovered to act as a negative allosteric modulator for mGlu2 receptors, suggesting implications in treating various CNS disorders . This highlights the versatility of the compound beyond its antimicrobial properties.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound in vivo and in vitro.

Example Case Study:

A study involving a series of synthesized compounds demonstrated significant in vivo antibacterial activity against E. coli, with effective doses (ED50) ranging from 50 to 160 mg/kg . The most potent derivative showed an MIC of 4.1 µg/mL against multiple bacterial strains.

属性

IUPAC Name |

4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-6-3-1-2-4-8(6)11-5-7(9)10(13)14/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNJBIQQAIIMEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70956267 | |

| Record name | 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13721-01-2, 34785-11-0 | |

| Record name | 1,4-Dihydro-4-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13721-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolone-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013721012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34785-11-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-QUINOLONE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLD4359KYC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives as antibacterial agents?

A1: 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives, commonly known as quinolones, exert their antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV. [, , ] These enzymes are essential for bacterial DNA replication and repair. By blocking these enzymes, quinolones effectively halt bacterial growth and proliferation. [, , ]

Q2: How does the inhibition of bacterial DNA gyrase and topoisomerase IV lead to bacterial cell death?

A2: DNA gyrase and topoisomerase IV are crucial for relieving torsional stress in DNA during replication and repair. Inhibition of these enzymes by quinolones leads to the accumulation of DNA breaks, ultimately triggering bacterial cell death. [, , ]

Q3: Can you provide information on the structural characterization of these compounds?

A3: 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives share a core quinolone structure, which consists of a bicyclic aromatic system with a carboxylic acid group at position 3 and a ketone group at position 4. Various substituents can be introduced at different positions on this core structure to modulate the compound's activity, potency, and selectivity. [, , , , , , , , , , , ]

Q4: How does the stability of these compounds vary under different conditions?

A4: The stability of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives can be influenced by factors such as pH, temperature, light exposure, and the presence of metal ions. [, ] For instance, moxifloxacin hydrochloride solutions degrade more rapidly at pH 7.0 than at pH 5.0 under visible light irradiation. []

Q5: What strategies are employed to enhance the stability and solubility of these compounds?

A5: Formulation strategies like crystallization and the formation of hydrochloride or methane sulfonate salts can improve the stability and solubility of these compounds. For example, hydrochloride crystals of 7-((3S,4S)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidine-1-yl)-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibit higher preservation safety and water solubility compared to the free crystals. []

Q6: Do 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives possess any catalytic properties?

A6: While primarily known for their antibacterial activity, some derivatives have shown potential as inhibitors of human protein kinase CK2. [] For instance, 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibited an IC50 of 0.3 μM against CK2. []

Q7: How is computational chemistry used in the research and development of these compounds?

A7: Computational methods like molecular docking are valuable tools for predicting the binding affinity and interactions of quinolone derivatives with their target enzymes, such as DNA gyrase and topoisomerase IV. These techniques aid in understanding structure-activity relationships and designing more potent and selective antibacterial agents. [, ]

Q8: How do structural modifications influence the antibacterial activity of these compounds?

A8: The antibacterial activity of quinolones is heavily influenced by the nature and position of substituents on the core quinolone structure. [, , , , , , , , , , ] Modifications at positions 1, 6, 7, and 8 are particularly impactful, affecting potency, spectrum of activity, and resistance development. [, , , , , , , , , , ]

Q9: Can you provide specific examples of how substituents impact the activity?

A9: Introducing a cyclopropyl group at position 1 generally enhances activity against Gram-negative bacteria. [, , , , , , , , , , ] The presence of a fluorine atom at position 6 is often associated with increased potency and broadened spectrum of activity. [, , , , , , , , , , ] Substitutions at position 7 significantly influence the interaction with DNA gyrase and topoisomerase IV, thereby affecting antibacterial activity. [, , , , , , , , , , ]

Q10: How is the antibacterial activity of these compounds evaluated?

A11: The antibacterial activity of these compounds is assessed using both in vitro and in vivo methods. In vitro assays, such as the broth dilution method, determine the minimum inhibitory concentration (MIC) against various bacterial strains. [, , , , ] In vivo studies, often utilizing animal models of infection, evaluate the efficacy of the compounds in a living organism. [, ]

Q11: What are the main mechanisms of bacterial resistance to these compounds?

A12: Bacteria have evolved several mechanisms to counteract the action of quinolones, including mutations in the genes encoding DNA gyrase and topoisomerase IV, reduced drug accumulation due to efflux pumps, and plasmid-mediated resistance genes. [, , , ]

Q12: Is there cross-resistance between different quinolone generations?

A13: Yes, cross-resistance can occur between different generations of quinolones, particularly if the resistance mechanism involves mutations in DNA gyrase or topoisomerase IV. [, , , ]

Q13: What are the known toxicological concerns associated with these compounds?

A13: This question requires consultation with a medical professional and is beyond the scope of this scientific overview.

Q14: What strategies are being explored to enhance the delivery of these compounds to specific targets?

A14: While this Q&A primarily focuses on the antibacterial applications of these compounds, research into targeted drug delivery for this class of compounds is ongoing and may involve strategies like nanoparticle encapsulation or conjugation to specific ligands.

Q15: Are there any known biomarkers to predict the efficacy of these compounds?

A15: Research into biomarkers that could predict the efficacy of quinolone treatment is ongoing. Potential biomarkers may include genetic markers of resistance or bacterial factors related to drug uptake or metabolism.

Q16: What analytical techniques are commonly used to characterize and quantify these compounds?

A16: Various analytical techniques are employed to characterize and quantify these compounds, including:

- Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy (1H NMR, 13C NMR, 19F NMR), infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy are used to elucidate the structure and confirm the identity of synthesized compounds. [, , , , , , , , ]

- Mass spectrometry (MS): Provides information about the molecular weight and fragmentation patterns, aiding in structure determination and identification. [, , , , , , , ]

- Chromatography: Techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and ultra-performance liquid chromatography (UPLC) are used to separate, identify, and quantify these compounds in various matrices. [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。